Imidazo[1,2-a]pyridine-7-carbohydrazide
Description
Structure
2D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-7-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-11-8(13)6-1-3-12-4-2-10-7(12)5-6/h1-5H,9H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJBLZXLLRYHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717380 | |
| Record name | Imidazo[1,2-a]pyridine-7-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421595-78-0 | |
| Record name | Imidazo[1,2-a]pyridine-7-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,2-a]pyridine-7-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrazinolysis of Imidazo[1,2-a]pyridine Carboxylate Esters
A common initial step is the conversion of ethyl imidazo[1,2-a]pyridine-7-carboxylate to the corresponding hydrazide by reaction with hydrazine hydrate under reflux in ethanol. This method is analogous to procedures reported for related imidazo derivatives:
- Procedure: Reflux ethyl imidazo[1,2-a]pyridine-7-carboxylate with excess hydrazine hydrate in ethanol for 6–12 hours.
- Outcome: Formation of this compound as a solid precipitate upon cooling.
- Purification: Filtration and recrystallization from ethanol or ethanol-water mixtures.
- Yield: Typically moderate to high, depending on reaction time and purity of starting materials.
Condensation with Aldehydes or Ketones
The hydrazide intermediate is further reacted with various aldehydes or ketones to form hydrazone derivatives, enhancing functional diversity:
- General Reaction: this compound + aromatic aldehyde/ketone → N′-(substituted benzylidene)this compound.
- Conditions: Reflux in ethanol with catalytic amounts of acetic acid or under acid-free conditions.
- Yields: 60–90%, depending on substituents and reaction conditions.
Advanced One-Pot Multicomponent Synthesis Approaches
Recent developments have introduced efficient multicomponent cascade reactions to synthesize imidazo[1,2-a]pyridine carbohydrazide derivatives in fewer steps with better atom economy:
- Five-Component Cascade Reaction: Using cyanoacetohydrazide, 4-nitroacetophenone, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and diamines in a water/ethanol mixture under reflux.
- Mechanism: Involves sequential N,N-acetal formation, Knoevenagel condensation, Michael addition, imine–enamine tautomerization, and N-cyclization.
- Advantages: Catalyst-free, environmentally benign solvents, operational simplicity, and tolerance to various functional groups.
- Optimized Conditions: Water/ethanol (1:3 v/v), reflux for 5 hours, yielding up to 87% product.
Comparative Data on Reaction Conditions and Yields
| Entry | Solvent | Catalyst | Time (h) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Ethanol | None | 24 | 78 | 60 | Baseline yield |
| 2 | Ethanol | Piperidine | 24 | 78 | 57 | No significant improvement |
| 3 | Ethanol | p-TSA | 24 | 78 | No reaction | Acid catalyst inhibits |
| 4 | Ethanol | Acetic acid | 24 | 78 | No reaction | Acid catalyst inhibits |
| 5 | Water | None | 24 | 100 | No reaction | Solvent not suitable |
| 6 | Water/Ethanol (1:2) | None | 10 | 78 | 65 | Moderate improvement |
| 7 | Water/Ethanol (1:3) | None | 5 | 78 | 87 | Optimal condition (best yield) |
| 8 | Acetonitrile | None | 24 | 82 | No reaction | Solvent not suitable |
Table 1: Optimization of reaction conditions for synthesis of imidazo[1,2-a]pyridine carbohydrazide derivatives via multicomponent reaction.
Structural Verification and Characterization
The synthesized this compound and its derivatives are characterized by:
- Nuclear Magnetic Resonance (NMR): Distinct proton signals for NH, aromatic protons, and hydrazide moieties.
- Infrared Spectroscopy (IR): Characteristic bands for NH (3200–3400 cm⁻¹), carbonyl (C=O) stretching (~1650 cm⁻¹), and C–N vibrations.
- Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights.
- Melting Point (mp): Consistent with pure crystalline products, typically in the range of 230–330 °C depending on substituents.
Summary of Key Research Findings
- The classical two-step synthesis via hydrazinolysis of esters followed by condensation with aldehydes remains a reliable method.
- Multicomponent cascade reactions provide a modern, efficient alternative with higher yields and fewer purification steps.
- Solvent choice critically affects reaction efficiency; mixed water/ethanol systems are optimal.
- Acid catalysts may inhibit the formation of desired products in some cases.
- Structural characterization confirms the integrity and purity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-7-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . Reaction conditions often involve the use of solvents such as ethanol and water, and the reactions are typically carried out at room temperature or under mild heating .
Major Products: The major products formed from the reactions of this compound include various N-fused heterocyclic compounds . These products are often biologically active and can be used in pharmaceutical applications .
Scientific Research Applications
Pharmaceutical Development
Imidazo[1,2-a]pyridine-7-carbohydrazide has been identified as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives exhibit a broad spectrum of biological activities, making them valuable in drug development. Notable applications include:
- Anticholinesterase Activity : Several derivatives of imidazo[1,2-a]pyridine have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in treating neurodegenerative diseases such as Alzheimer's. For instance, compounds with specific side chains showed IC50 values ranging from 65 µM to 79 µM for BChE and AChE inhibition respectively .
- Antimicrobial Properties : Research has shown that imidazo[1,2-a]pyridine derivatives possess significant antibacterial activity against various gram-positive and gram-negative bacteria, including Mycobacterium species. This makes them potential candidates for developing new antibiotics .
- Cancer Treatment : Some derivatives have been explored for their anticancer properties, with studies indicating that they can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Agricultural Chemistry
The compound is also utilized in the formulation of agrochemicals. Its derivatives have shown effectiveness in pest control while minimizing environmental impact. The use of this compound in developing environmentally friendly pesticides is an area of ongoing research.
Biochemical Research
In biochemical studies, this compound has been employed to investigate enzyme inhibition pathways. The compound aids researchers in understanding metabolic pathways and disease mechanisms by serving as a model for enzyme-substrate interactions .
Material Science
The unique properties of imidazo[1,2-a]pyridine derivatives make them suitable for applications in material science. They are being investigated for use in developing advanced materials such as polymers and coatings that enhance durability and performance .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard in various analytical methods. This application ensures accurate measurements and quality control in laboratory settings .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-7-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to induce apoptosis in cancer cells is mediated through its interaction with key residues in the target proteins . Molecular docking and dynamic studies have identified Lys627 and Asp836 as important residues for the compound’s activity .
Comparison with Similar Compounds
(a) Imidazo[1,2-a]pyridine-6-carbohydrazide
- Structural Difference : The carbohydrazide group is at the 6-position instead of the 7-position.
- Synthesis : Synthesized via the same five-component reaction but with regiochemical variations during cyclization .
- Physical Properties : Higher melting points (e.g., compound 6a : 231–233°C) compared to some 7-carbohydrazide derivatives .
(b) Pyrido[1,2-a]pyrimidine-7-carbohydrazide
(c) Imidazo[1,5-a]pyridine-7-carboxylate Derivatives
- Functional Group : Carboxylate (-COOR) instead of carbohydrazide (-CONHNH₂).
- Applications : Primarily used as intermediates for metal-organic frameworks (MOFs) or enzyme inhibitors .
Physicochemical and Spectral Data Comparison
Mechanistic and Reactivity Differences
- Synthesis Pathway :
- Reactivity :
- The 7-carbohydrazide group undergoes condensation reactions with aldehydes to form hydrazones, while 6-carbohydrazides show slower kinetics due to steric hindrance .
Biological Activity
Imidazo[1,2-a]pyridine-7-carbohydrazide is a compound of increasing interest due to its diverse biological activities. This article synthesizes recent research findings, case studies, and structural information to provide a comprehensive overview of its biological activity.
Chemical Identifiers:
| Property | Details |
|---|---|
| CAS Number | 421595-78-0 |
| Molecular Formula | C₈H₈N₄O |
| Molecular Weight | 176.179 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CN2C=CN=C2C=C1C(=O)NN |
Biological Activities
Imidazo[1,2-a]pyridine derivatives, including the 7-carbohydrazide variant, exhibit a range of biological activities:
- Antitubercular Activity: Studies have shown that imidazo[1,2-a]pyridine derivatives possess significant anti-tuberculosis properties. For instance, compounds derived from this scaffold have demonstrated minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis (Mtb) ranging from 0.004 μM to 5.0 μM, indicating potent activity against both drug-sensitive and multidrug-resistant strains .
- Anticancer Properties: Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds have shown IC₅₀ values as low as 0.021 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines . This suggests potential for development as anticancer agents.
- Antimicrobial and Antifungal Activities: The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, making it a candidate for further development in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structure. The presence of the imidazole ring contributes to its ability to interact with biological targets effectively.
Key Findings:
- Modification Effects: Substituents on the imidazo ring significantly influence biological activity. For example, introducing various functional groups can enhance potency against specific targets while maintaining low toxicity profiles .
- Mechanism of Action: The mechanism by which these compounds exert their effects often involves inhibition of key enzymes or pathways in pathogens or cancer cells. For instance, some derivatives act as inhibitors of QcrB in M. tuberculosis, disrupting essential metabolic functions .
Case Studies
- Anti-Tuberculosis Efficacy:
- Anticancer Activity:
Q & A
Q. How can comparative analysis of imidazo[1,2-a]pyridine derivatives inform lead optimization?
- Methodological Answer :
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyridine N) and hydrophobic regions using tools like Schrödinger’s Phase .
- Cross-Cell Line Profiling : Compare activity in resistant vs. sensitive cell lines (e.g., A375 vs. Vero in ) to assess selectivity .
- Meta-Analysis : Aggregate data from multiple studies (e.g., ) to identify consensus trends in substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
